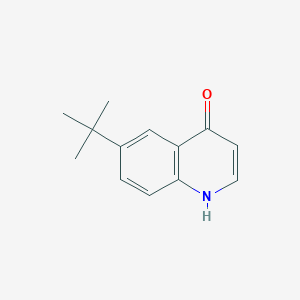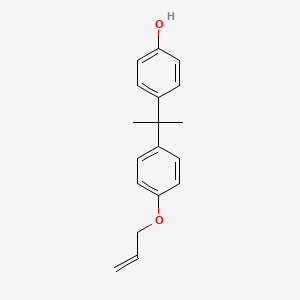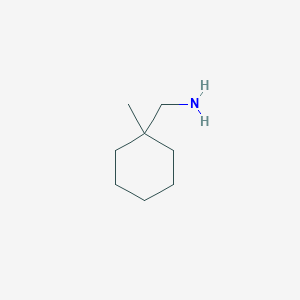
4-(1,2,4-オキサジアゾール-3-イル)アニリン
概要
説明
“4-(1,2,4-Oxadiazol-3-yl)aniline” is a chemical compound . It is a subclass of chemical compounds and has a mass of 161.161 dalton .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been reported in several studies . For instance, a study reported the synthesis of 1,2,4-oxadiazole derivatives as novel inhibitors of Zika, dengue, Japanese encephalitis, and classical swine fever virus infections . Another study reported the synthesis of 3-aryl-5-propyl-1,2,4,-oxadiazole .
Molecular Structure Analysis
The molecular structure of “4-(1,2,4-Oxadiazol-3-yl)aniline” is based on the 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(1,2,4-Oxadiazol-3-yl)aniline” include a density of 1.3±0.1 g/cm3, boiling point of 336.1±44.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 57.9±3.0 kJ/mol, flash point of 157.0±28.4 °C, and index of refraction of 1.606 .
科学的研究の応用
農薬化学研究
4-(1,2,4-オキサジアゾール-3-イル)アニリン: 誘導体は、農薬としての可能性について研究されています。 これらは、新しい殺虫剤の開発に不可欠な、幅広い生物活性を持っています 。これらの化合物は、Meloidogyne incognitaに対して中程度の線虫駆除活性を示し、Rhizoctonia solaniに対して抗真菌活性を示しました。 特に、特定の誘導体は、Xanthomonas oryzae pv. oryzae (Xoo)に対して強い抗菌効果を示しました。これは、米の細菌性葉枯病の原因となる病原菌であり、作物の大きな損失につながる可能性があります .
創薬
“4-(1,2,4-オキサジアゾール-3-イル)アニリン”の重要な構造部分である1,2,4-オキサジアゾール環は、そのユニークな生体等価性と幅広い生物活性で知られています。これは、新規薬物の開発のための優れた足場となります。 1,2,4-オキサジアゾールの生物学的応用への関心は、特に過去15年間で高まっており、このユニットを含むいくつかの薬物が発見されています .
酵素阻害
医薬品化学において、1,2,4-オキサジアゾール誘導体は、酵素阻害剤としての役割について研究されています。 これらの化合物は、特定の酵素と相互作用するように設計することができ、酵素の調節が重要な疾患に対する新しい治療薬の開発につながる可能性があります .
抗菌剤
研究では、1,2,4-オキサジアゾール誘導体は強力な抗菌剤となる可能性があることが示されています。 新しい誘導体の合成とその様々な菌株に対する評価は、重要な研究分野であり、いくつかの化合物は、細菌や真菌病原体に対して有望な結果を示しています .
抗真菌用途
1,2,4-オキサジアゾール誘導体の抗真菌活性は、Colletotrichum orbiculare、Botrytis cinerea、およびRhizoctonia solaniなどの病原体に対して評価されています。 これらの研究は、農業における植物病気を管理するのに役立つ新しい殺菌剤を開発するために不可欠です .
抗腫瘍活性
1,3,4-オキサジアゾール: 誘導体は、1,2,4-オキサジアゾールと構造的に関連しており、その抗腫瘍特性について調査されています。 ここでは、異なる異性体に焦点を当てていますが、オキサジアゾール誘導体に関する一般的研究は、がん治療戦略におけるその可能性を強調しています .
将来の方向性
作用機序
Target of Action
Compounds with the 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . In particular, 1,2,4-oxadiazole derivatives have shown antiviral activity against Zika virus (ZIKV) and other medically important flaviviruses, including dengue, Japanese encephalitis, and classical swine fever viruses .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets to exert their anti-infective effects . For instance, a novel lead compound with a 1,2,4-oxadiazole core was found to have potent antiviral activity against ZIKV and other flaviviruses .
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazole derivatives, it can be inferred that these compounds may interfere with the life cycle of the targeted pathogens, thereby inhibiting their replication and spread .
Result of Action
Given the anti-infective properties of 1,2,4-oxadiazole derivatives, it can be inferred that these compounds may inhibit the replication and spread of the targeted pathogens, thereby exerting their therapeutic effects .
特性
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUZRMOXECFUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614555 | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59908-70-2 | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1592080.png)
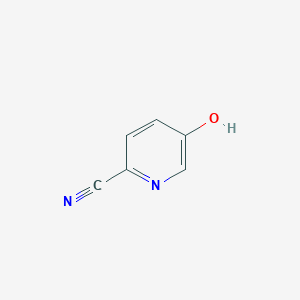
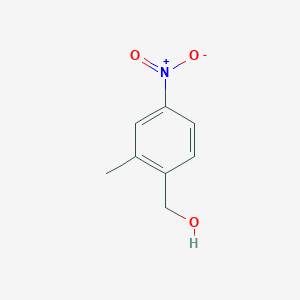



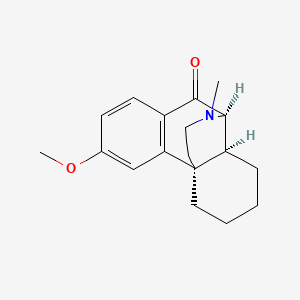


![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)
